molecular formula C19H13Cl2N3O B2644156 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339010-03-6

1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No. B2644156
CAS RN: 339010-03-6
M. Wt: 370.23
InChI Key: SUNDKLXQELUYIS-UHFFFAOYSA-N
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Description

“1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” is a chemical compound . It belongs to the family of imidazo[4,5-b]pyridine derivatives.


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been studied extensively . A new environmentally-benign, convenient, and facile methodology for the synthesis of 2-substituted-1H-imidazo[4,5-b]pyridine was elaborated by Kale et al .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups . It includes a dichlorobenzyl group, an oxy group, a phenyl group, and an imidazo[4,5-b]pyridine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Imidazo[4,5-b]pyridine Derivatives The synthesis of derivatives involving the imidazo[4,5-b]pyridine structure has been a subject of research, particularly for creating compounds with varied functional properties. For instance, the synthesis of imidazo[1,5-a]pyridines through denitrogenative transannulation of pyridotriazoles with nitriles has been reported, showcasing the versatility of this compound in organic synthesis (Joshi et al., 2016). Moreover, one-pot synthesis techniques have been developed to create 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which are characterized by their significant Stokes' shift, indicating their potential in material science and photophysical applications (Volpi et al., 2017).

Chemical Reactivity and Modifications The reactivity of the imidazo[4,5-b]pyridine framework can vary significantly with subtle changes in its structure. For instance, unsubstituted imidazo[4, 5-c]pyridine does not react with halogens under certain conditions, but the introduction of an oxo group can activate the system, leading to halogenation. This indicates the potential for selective chemical modifications to attain desired properties or reactivity (Yutilov & Svertilova, 1994).

Biological Activity and Applications Compounds based on the imidazo[4,5-b]pyridine structure have shown a range of biological activities, making them potential candidates for pharmaceutical development. For instance, imidazo[1,2-a]pyridine-based compounds have shown promise in treatments related to heart and circulatory failures, and many are under development for various pharmaceutical uses. Their potential as inhibitors for enzymes like AChE and BChE has been studied, indicating their relevance in treating related disorders (Kwong et al., 2019).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O/c20-15-9-8-14(16(21)11-15)12-25-24-17-7-4-10-22-18(17)23-19(24)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNDKLXQELUYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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